Ethyl 6-(3-thienyl)hexanoate
Overview
Description
Ethyl 6-(3-thienyl)hexanoate is an organic compound with the molecular formula C12H18O2S. It is an ester derived from hexanoic acid and thiophene, a sulfur-containing heterocycle. This compound is known for its unique structure, which combines the properties of both esters and thiophenes, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-(3-thienyl)hexanoate can be synthesized through esterification reactions. One common method involves the reaction of 6-(3-thienyl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the acid and alcohol are continuously fed, and the ester product is continuously removed. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3-thienyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride or sodium borohydride for reduction of the ester group.
Substitution: Bromine or nitric acid for electrophilic substitution on the thiophene ring.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-(3-thienyl)hexanol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 6-(3-thienyl)hexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 6-(3-thienyl)hexanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active thiophene-containing moiety, which can then exert its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-(2-thienyl)hexanoate: Similar structure but with the thiophene ring attached at the 2-position.
Methyl 6-(3-thienyl)hexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-(3-furyl)hexanoate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: this compound is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also imparts distinct physicochemical properties compared to its methyl ester counterpart .
Properties
IUPAC Name |
ethyl 6-thiophen-3-ylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-2-14-12(13)7-5-3-4-6-11-8-9-15-10-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEGEKHCZZGZOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641426 | |
Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-02-9, 1224509-07-2 | |
Record name | Ethyl 3-thiophenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(3-(ethyl-6-hexanoate)thiophene-2,5-diyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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